2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
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Overview
Description
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol is a synthetic organic compound known for its unique structural properties and potential applications across various fields. The compound comprises a phenolic core with pyrazole and fluoro-substituted phenoxy moieties, making it a point of interest for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol involves multiple steps Initially, a pyrazole core is formed through cyclization reactions involving hydrazines and β-diketones under acidic or basic conditions
Industrial Production Methods
In an industrial setting, these syntheses are scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. High-purity reagents, catalytic systems, and controlled reaction environments are employed to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic OH group can undergo oxidation to form corresponding quinones under mild conditions using oxidizing agents like PCC or Jones reagent.
Reduction: The pyrazole moiety can be selectively reduced to hydropyrazoles using catalytic hydrogenation.
Substitution: The fluoro-substituted phenoxy group undergoes nucleophilic aromatic substitution, especially in the presence of strong nucleophiles like amines or thiolates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Catalytic hydrogenation (H₂/Pd-C).
Substitution: Amines, thiolates, strong bases.
Major Products Formed
Quinones, hydropyrazoles, substituted phenoxy derivatives.
Scientific Research Applications
This compound exhibits versatile applications in:
Chemistry: As a scaffold for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential roles as enzyme inhibitors or ligands for biomolecular interactions.
Medicine: Potential as a therapeutic agent due to its phenolic and pyrazolic components.
Industry: Utilized in materials science for developing advanced materials due to its unique structural properties.
Mechanism of Action
The compound likely exerts its effects through several pathways:
Molecular Targets: Enzyme active sites, receptor binding.
Pathways Involved: Inhibiting specific enzymes or binding to receptors, which may alter biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds like 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol, the fluorine atom confers unique electronic properties, potentially altering binding affinities and reactivity.
Similar Compounds
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
2-[4-(4-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol stands out due to the unique effects of the fluorine substituent on its chemical and biological behavior.
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3/c1-17-26(34-21-9-7-19(27)8-10-21)25(30-29-17)23-12-11-22(13-24(23)32)33-16-18-14-28-31(15-18)20-5-3-2-4-6-20/h2-15,32H,16H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHBBZBRUAXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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